

# Sweetener Scrutiny: A Comparative Guide to Erythritol's Impact on Blood Vessel Health

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Erythrartine |           |
| Cat. No.:            | B15145046    | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of erythritol's effects on vascular health against other low-calorie sweeteners, supported by experimental data and detailed protocols. Recent studies have raised concerns about the cardiovascular safety of erythritol, a widely used sugar substitute, linking it to an increased risk of thrombosis and adverse cardiovascular events. This document aims to consolidate the current scientific evidence to facilitate further research and informed decision-making in drug development and formulation.

Recent research, particularly from a prominent 2023 study, has illuminated a potential link between the consumption of erythritol and an elevated risk of major adverse cardiovascular events (MACE), such as heart attack and stroke. Mechanistic studies suggest that erythritol may enhance platelet aggregation and thrombosis formation, key processes in the development of cardiovascular disease. This guide will delve into the experimental findings that support these claims and compare them with the available data on other popular low-calorie sweeteners.

# Comparative Analysis of Sweetener Effects on Cardiovascular Endpoints

The following tables summarize the quantitative findings from key studies on the effects of various low-calorie sweeteners on platelet aggregation, thrombosis, and endothelial function. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.





Table 1: Effects of Low-Calorie Sweeteners on Platelet Aggregation



| Sweetener           | Concentrati<br>on/Dose                | Agonist                                                   | Change in<br>Platelet<br>Aggregatio<br>n                       | Study<br>Population              | Citation |
|---------------------|---------------------------------------|-----------------------------------------------------------|----------------------------------------------------------------|----------------------------------|----------|
| Erythritol          | 45 μM (in<br>vitro)                   | ADP (2 μM)                                                | Increased                                                      | Human<br>Platelet-Rich<br>Plasma | [1]      |
| 45 μM (in<br>vitro) | TRAP6 (5<br>μM)                       | Increased                                                 | Human<br>Platelet-Rich<br>Plasma                               | [1]                              |          |
| 30g (in vivo)       | ADP &<br>TRAP6                        | Enhanced<br>stimulus-<br>dependent<br>aggregation         | Healthy<br>Volunteers                                          | [2][3]                           |          |
| Xylitol             | Physiological<br>levels (in<br>vitro) | ADP &<br>TRAP6                                            | Enhanced<br>stimulus-<br>dependent<br>aggregation              | Human<br>Platelets               | [4]      |
| 30g (in vivo)       | Not specified                         | Significantly increased every measure of clotting ability | Healthy<br>Volunteers                                          |                                  |          |
| Stevia              | 16 weeks<br>administratio<br>n        | Not<br>applicable                                         | Significant<br>drop in<br>platelet count<br>(female mice)      | Mice                             |          |
| Sucralose           | 16 weeks<br>administratio<br>n        | Not<br>applicable                                         | Significant<br>decrement in<br>platelet count<br>(female mice) | Mice                             | -        |
| Aspartame           | Not specified                         | Not specified                                             | No significant modification                                    | Human<br>Endothelial             | -        |



|            |                                              |               | of cell<br>characteristic<br>s                                                                  | Cells                                                         |
|------------|----------------------------------------------|---------------|-------------------------------------------------------------------------------------------------|---------------------------------------------------------------|
| Monk Fruit | No direct data on platelet aggregation found | -             | -                                                                                               | -                                                             |
| Allulose   | Not specified                                | Not specified | Appears to modulate pathways associated with platelet function, reducing prothrombotic pathways | In<br>silico/pathwa<br>y analysis on<br>SCD and<br>HFD models |

Table 2: Effects of Low-Calorie Sweeteners on In Vivo Thrombosis

| Sweetener           | Animal Model                                                     | Method                                               | Key Findings                        | Citation |
|---------------------|------------------------------------------------------------------|------------------------------------------------------|-------------------------------------|----------|
| Erythritol          | Mouse                                                            | Ferric Chloride-<br>Induced Carotid<br>Artery Injury | Enhanced<br>thrombosis<br>formation |          |
| Xylitol             | Mouse                                                            | Arterial Injury<br>Model                             | Enhanced<br>thrombosis<br>formation | _        |
| Other<br>Sweeteners | Limited direct in vivo thrombosis data available for comparison. | -                                                    | -                                   |          |

Table 3: Effects of Low-Calorie Sweeteners on Endothelial Function



| Sweetener                     | Cell<br>Type/Model                                      | Parameter                              | Effect                                               | Quantitative<br>Data                                 | Citation |
|-------------------------------|---------------------------------------------------------|----------------------------------------|------------------------------------------------------|------------------------------------------------------|----------|
| Erythritol                    | Human Cerebral Microvascular Endothelial Cells (hCMECs) | Reactive<br>Oxygen<br>Species<br>(ROS) | Increased                                            | ~100%<br>increase                                    |          |
| hCMECs                        | Nitric Oxide<br>(NO)<br>Production                      | Decreased                              | From 7.3 to<br>5.8 µmol/L                            |                                                      |          |
| hCMECs                        | Endothelin-1<br>(ET-1)<br>Production                    | Increased                              | From 26.9 to<br>34.6 pg/mL                           | _                                                    |          |
| hCMECs                        | t-PA Release<br>(in response<br>to thrombin)            | Blunted                                | No significant increase vs. ~22% increase in control | _                                                    |          |
| Aspartame                     | Human<br>Endothelial<br>Cells                           | Angiogenesis                           | Induced                                              | -                                                    |          |
| Human<br>Endothelial<br>Cells | Nitric Oxide<br>(NO)<br>Signaling                       | Potentially impaired (via metabolites) | -                                                    |                                                      |          |
| Steviol<br>Glycosides         | Human<br>Endothelial<br>Cells                           | Angiogenesis                           | Did not<br>compromise                                | No significant modification of cell characteristic s |          |
| Sucralose &<br>Acesulfame K   | Endothelial<br>Cells                                    | Nitric Oxide<br>(NO)<br>Production     | Reduced                                              | -                                                    | •        |



| Allulose | -                   | Anti-<br>inflammatory<br>effects | Suppressed pro- inflammatory cytokines |
|----------|---------------------|----------------------------------|----------------------------------------|
| -        | Antioxidant effects | Scavenged<br>ROS                 | -                                      |

### **Experimental Protocols**

To facilitate the replication of key findings, detailed methodologies from pivotal studies on erythritol are provided below.

### **In Vitro Platelet Aggregation Assay**

 Objective: To assess the effect of erythritol on platelet aggregation in human platelet-rich plasma (PRP).

#### Method:

- PRP Preparation: Whole blood from healthy volunteers is collected into tubes containing 3.2% sodium citrate. PRP is obtained by centrifugation at 200 x g for 15 minutes at room temperature.
- Incubation: PRP is incubated with either normal saline (vehicle) or erythritol at various concentrations (e.g., 45 μM) for a specified period.
- Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer. A baseline light transmission is established for each PRP sample.
- Agonist Stimulation: Submaximal concentrations of platelet agonists, such as adenosine diphosphate (ADP; e.g., 2 μM) or thrombin receptor-activating peptide 6 (TRAP6; e.g., 5 μM), are added to the PRP to induce aggregation.
- Data Analysis: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time. The maximum aggregation percentage is determined.

Check Availability & Pricing

## In Vivo Thrombosis Model (Ferric Chloride-Induced Carotid Artery Injury)

- Objective: To evaluate the effect of erythritol on thrombus formation in a living animal model.
- Method:
  - Animal Preparation: Mice (e.g., C57BL/6J) are anesthetized, and the common carotid artery is surgically exposed.
  - Erythritol Administration: Erythritol or a saline control is administered to the mice (e.g., via injection).
  - Induction of Injury: A piece of filter paper saturated with ferric chloride (FeCl3; e.g., 10%) is applied to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes) to induce oxidative injury to the vessel wall.
  - Thrombus Formation Monitoring: Blood flow in the carotid artery is monitored using a Doppler flow probe. The time to complete occlusion of the artery due to thrombus formation is recorded.
  - Data Analysis: The time to occlusion is compared between the erythritol-treated and control groups to assess the pro-thrombotic effect.

### **Endothelial Cell Function Assays**

- Objective: To investigate the impact of erythritol on key functions of human cerebral microvascular endothelial cells (hCMECs).
- Cell Culture: hCMECs are cultured in appropriate media until confluent.
- Erythritol Treatment: Cells are treated with erythritol (e.g., 6 mM, equivalent to the concentration after consuming a 30g erythritol-sweetened beverage) for a specified duration (e.g., 3 hours).
- Measurement of Reactive Oxygen Species (ROS):



- Intracellular ROS production is measured using a fluorescent probe such as CellROX Deep Red Reagent.
- The fluorescence intensity is quantified using a plate reader or fluorescence microscopy, indicating the level of oxidative stress.
- Measurement of Nitric Oxide (NO) Production:
  - NO production in the cell culture supernatant is measured using a Griess reagent-based assay or a fluorescent NO sensor.
  - The concentration of nitrite, a stable metabolite of NO, is determined spectrophotometrically.
- Measurement of Endothelin-1 (ET-1) Production:
  - ET-1 levels in the cell culture supernatant are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
- Measurement of Tissue-type Plasminogen Activator (t-PA) Release:
  - Cells are stimulated with thrombin to induce t-PA release.
  - The concentration of t-PA in the supernatant is measured by ELISA.

## Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the proposed mechanisms and experimental designs, the following diagrams have been generated using Graphviz.





#### Click to download full resolution via product page

Caption: Proposed signaling pathway for erythritol-induced platelet activation.





Check Availability & Pricing

Click to download full resolution via product page

Caption: Experimental workflow for the in vivo thrombosis model.



Click to download full resolution via product page

Caption: Erythritol's impact on endothelial cell dysfunction pathways.

### Conclusion

The current body of evidence raises significant concerns regarding the impact of erythritol on blood vessel health, particularly its pro-thrombotic potential and its ability to induce endothelial dysfunction. While data on other low-calorie sweeteners is still emerging and in some cases conflicting, the detailed mechanistic and in vivo studies on erythritol warrant careful consideration by the scientific and drug development communities. Further head-to-head comparative studies are crucial to fully elucidate the relative cardiovascular safety of different



sugar substitutes. The protocols and data presented in this guide are intended to serve as a resource for designing and interpreting future research in this critical area.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents -PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. fisiologiadelejercicio.com [fisiologiadelejercicio.com]
- To cite this document: BenchChem. [Sweetener Scrutiny: A Comparative Guide to Erythritol's Impact on Blood Vessel Health]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15145046#replicating-studies-on-erythritol-s-effect-on-blood-vessel-health]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com